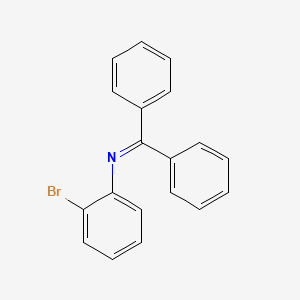

Benzenamine, 2-bromo-N-(diphenylmethylene)-

Description

The exact mass of the compound Benzenamine, 2-bromo-N-(diphenylmethylene)- is 335.03096 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 2-bromo-N-(diphenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2-bromo-N-(diphenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-1,1-diphenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZCISQJGBYLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzenamine, 2 Bromo N Diphenylmethylene and Analogous Ketimines

Direct Condensation Approaches from 2-Bromoaniline (B46623) and Benzophenone (B1666685) Precursors

The most classical and straightforward method for the synthesis of N-aryl ketimines is the direct condensation of a primary amine with a ketone. In the context of Benzenamine, 2-bromo-N-(diphenylmethylene)-, this involves the reaction of 2-bromoaniline with benzophenone. This reaction is a reversible, acid-catalyzed process that proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the imine product.

The equilibrium of the reaction typically lies towards the starting materials, and thus, efficient removal of the water byproduct is crucial to drive the reaction to completion. This is often achieved by azeotropic distillation with a suitable solvent, such as toluene or benzene, using a Dean-Stark apparatus.

The reaction is generally catalyzed by a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (PTSA), hydrochloric acid, or Lewis acids like titanium tetrachloride (TiCl₄). Titanium tetrachloride is particularly effective as it acts as both a Lewis acid catalyst and a dehydrating agent, sequestering the water formed during the reaction. wikipedia.org The general mechanism for acid-catalyzed imine formation is depicted below:

Mechanism of Acid-Catalyzed Imine Formation:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of benzophenone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the amine: The lone pair of electrons on the nitrogen atom of 2-bromoaniline attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base (which can be the solvent or the amine reactant itself) removes a proton from the nitrogen atom to yield the final ketimine product and regenerate the acid catalyst.

Interactive Table: Typical Conditions for Direct Condensation

| Parameter | Condition | Notes |

|---|---|---|

| Reactants | 2-Bromoaniline, Benzophenone | Equimolar amounts or a slight excess of one reactant can be used. |

| Catalyst | p-Toluenesulfonic acid (catalytic) or TiCl₄ (stoichiometric) | Acid catalysis is essential to activate the ketone. |

| Solvent | Toluene, Benzene, or Dichloromethane | A solvent that allows for azeotropic removal of water is preferred. |

| Temperature | Reflux | Elevated temperatures are required to drive the dehydration. |

| Water Removal | Dean-Stark apparatus or use of a dehydrating agent (e.g., molecular sieves, TiCl₄) | Crucial for shifting the equilibrium towards the product. |

Transition Metal-Catalyzed Amination Reactions for Aromatic Imine Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. These methodologies are particularly useful for the synthesis of N-aryl imines from aryl halides.

Palladium-Mediated Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orgacsgcipr.orglibretexts.org This methodology can be adapted for the synthesis of N-aryl ketimines by coupling an aryl halide with an imine. For the synthesis of Benzenamine, 2-bromo-N-(diphenylmethylene)-, this would involve the reaction of 2-bromoaniline with diphenylmethanimine or, more commonly, the coupling of an aryl bromide (like 1-bromo-2-nitrobenzene followed by reduction) with an amine in the presence of a palladium catalyst and a suitable ligand. A more direct approach involves the coupling of an aryl bromide with a primary amine, followed by in-situ or subsequent imine formation.

The catalytic cycle for the Buchwald-Hartwig amination generally involves:

Oxidative addition: The aryl halide (e.g., 2-bromoaniline derivative) oxidatively adds to a Pd(0) complex to form a Pd(II) species.

Ligand exchange/Amine coordination: The amine (or imine) coordinates to the palladium center.

Deprotonation: A base deprotonates the coordinated amine to form an amido complex.

Reductive elimination: The N-aryl bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and yielding the N-aryl amine or imine product.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting the reaction. youtube.com

Interactive Table: Key Components of Palladium-Catalyzed N-Aryl Imine Synthesis

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 2-Bromoaniline | Source of the aryl group. |

| Amine/Imine Source | Diphenylmethanimine or a primary amine followed by condensation | Source of the imine nitrogen and diphenylmethylene group. |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes the deprotonation of the amine/imine. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Exploration of Other Transition Metal Catalysts in Imine Synthesis

While palladium catalysis is the most prevalent method for N-aryl imine synthesis via cross-coupling, other transition metals have also been explored for this transformation.

Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.orgnih.govmdpi.comorganic-chemistry.orgnih.gov Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper). However, the development of ligand-assisted copper-catalyzed N-arylation has allowed for milder reaction conditions. This can be applied to the synthesis of N-aryl imines by coupling an aryl halide with an imine or a primary amine. Ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) have been shown to be effective in promoting these reactions.

Other Transition Metals: Research into other transition metals for C-N bond formation is an active area. While less common for the direct synthesis of N-aryl ketimines from aryl halides, catalysts based on rhodium and iridium have been utilized in various transformations involving imines, such as additions to imines and C-H functionalization of ketimines. These metals could potentially be adapted for the synthesis of the target compound, although such methods are not as well-established as palladium and copper-catalyzed routes.

Functional Group Interconversions and Derivatization Routes Involving 2-Bromoaniline Starting Materials

Alternative synthetic strategies for Benzenamine, 2-bromo-N-(diphenylmethylene)- can be envisioned through functional group interconversions (FGIs) starting from 2-bromoaniline or related precursors.

One plausible route involves the protection of the amino group of 2-bromoaniline, followed by a series of transformations to introduce the diphenylmethylene moiety. For instance, the amino group can be protected as an amide or a carbamate. The protected aniline (B41778) can then undergo further reactions. However, a more direct FGI approach would be to start with a different functional group at the 2-position of an N-(diphenylmethylene)aniline and convert it to a bromo group.

A more practical FGI strategy starts from 2-bromoaniline and modifies it to facilitate the introduction of the diphenylmethylene group under different conditions. For example, 2-bromoaniline can be converted into its corresponding Grignard reagent, 2-bromophenylmagnesium bromide. researchgate.netresearchgate.netsemanticscholar.org This organometallic intermediate could then, in principle, react with a suitable electrophilic nitrogen source that already contains the diphenylmethylene group. However, the reactivity of the Grignard reagent with imine-like structures can be complex.

Another FGI approach involves the synthesis of 2-bromoaniline itself from a more readily available starting material. For example, 2-bromoaniline can be synthesized from ortho-nitroaniline via a Sandmeyer reaction, followed by reduction of the nitro group. guidechem.com The resulting 2-bromoaniline can then be used in the direct condensation or transition metal-catalyzed reactions described above.

The synthesis of p-bromoaniline often involves the protection of the amino group of aniline as acetanilide, followed by bromination and subsequent deprotection. liskonchem.com A similar strategy could potentially be adapted for the synthesis of 2-bromoaniline, although regioselectivity would be a key challenge.

Spectroscopic and Structural Characterization Methodologies for Benzenamine, 2 Bromo N Diphenylmethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For "Benzenamine, 2-bromo-N-(diphenylmethylene)-", both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of "Benzenamine, 2-bromo-N-(diphenylmethylene)-", each unique proton in the molecule will produce a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the proton's electronic environment. Protons attached to the aromatic rings are expected to resonate in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the ring currents.

The protons on the 2-bromophenyl group would exhibit a complex splitting pattern due to spin-spin coupling with neighboring protons. Similarly, the protons of the two phenyl rings of the diphenylmethylene group would show characteristic multiplets. The integration of these signals would correspond to the number of protons in each unique environment, confirming the presence of the different aromatic moieties.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "Benzenamine, 2-bromo-N-(diphenylmethylene)-" gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals.

The carbon atom of the imine group (C=N) is expected to have a characteristic chemical shift in the downfield region. The aromatic carbons will also produce a series of signals in the aromatic region of the spectrum. The carbon atom bonded to the bromine atom will be influenced by the halogen's electronegativity, affecting its chemical shift.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate the electronic transitions within the molecule.

IR spectroscopy measures the vibrations of bonds within a molecule. For "Benzenamine, 2-bromo-N-(diphenylmethylene)-", a key vibrational mode would be the C=N stretching of the imine group, which is expected to appear in the region of 1690-1640 cm⁻¹. The C-Br stretching vibration would be observed at lower wavenumbers. Additionally, characteristic peaks for C-H stretching and bending of the aromatic rings would be present.

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The extended π-system of "Benzenamine, 2-bromo-N-(diphenylmethylene)-", encompassing the aromatic rings and the imine bond, is expected to give rise to absorption bands in the UV-Vis region. The position and intensity of these bands are related to the specific electronic transitions within the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of "Benzenamine, 2-bromo-N-(diphenylmethylene)-", the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would likely undergo characteristic fragmentation pathways, such as cleavage of the C-N and C-Br bonds, leading to the formation of specific fragment ions that can be used to confirm the molecular structure.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

This technique would unambiguously confirm the connectivity of the atoms and reveal the spatial orientation of the 2-bromophenyl and diphenylmethylene groups relative to each other. The resulting crystal structure would provide a detailed and accurate model of the molecule in the solid phase.

Advanced Theoretical and Computational Chemistry Approaches to Benzenamine, 2 Bromo N Diphenylmethylene

Density Functional Theory (DFT) Applications for Electronic Structure and Geometric Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For a molecule like Benzenamine, 2-bromo-N-(diphenylmethylene)-, DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation.

In similar halogenated aromatic compounds, DFT has been successfully used to predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. For example, studies on ortho-substituted anilines show a clear deviation from planarity, which influences their chemical behavior.

Table 1: Predicted Geometric Parameters for a Hypothetical Optimized Structure of a Substituted N-benzylideneaniline (Analogous System)

| Parameter | Predicted Value |

| C=N Bond Length | ~1.28 Å |

| N-C (aniline) Bond Length | ~1.42 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Bond Angle | ~118° |

| Aniline (B41778) Ring - Imine Dihedral Angle | 30-50° |

Note: These are representative values based on DFT calculations of structurally similar molecules and are intended to illustrate the type of data generated.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

For Benzenamine, 2-bromo-N-(diphenylmethylene)-, the HOMO is expected to be localized primarily on the electron-rich benzenamine ring, while the LUMO would likely be centered on the diphenylmethylene fragment, specifically the C=N bond and the associated phenyl rings. The presence of the electron-withdrawing bromine atom at the ortho position is predicted to lower the energy of the HOMO, which would, in turn, affect the HOMO-LUMO gap. DFT studies on halogen-substituted anilines have shown that the HOMO-LUMO gap can be tuned by the nature and position of the substituent.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These descriptors provide quantitative measures of the molecule's reactivity. For instance, a lower chemical hardness suggests the molecule is more polarizable and reactive.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for Substituted Anilines

| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) |

| Aniline | -5.15 | -0.21 | 4.94 | 2.47 |

| 4-Bromoaniline | -5.28 | -0.45 | 4.83 | 2.42 |

| 2-Bromoaniline (B46623) | -5.32 | -0.38 | 4.94 | 2.47 |

Note: Data is illustrative and based on generalized trends from computational studies on similar compounds.

Investigation of Non-Covalent Interactions and Topological Properties of Electron Density

Non-covalent interactions (NCIs) play a crucial role in the structure and function of molecular systems. In Benzenamine, 2-bromo-N-(diphenylmethylene)-, the bromine atom can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions.

QTAIM analysis examines the topology of the electron density (ρ) to identify bond critical points (BCPs) and ring critical points (RCPs). The properties at these points, such as the electron density and its Laplacian (∇²ρ), can distinguish between covalent bonds and weaker non-covalent interactions. For a halogen bond (e.g., C-Br···O), a BCP would be found between the bromine and the oxygen atom.

RDG analysis provides a visual representation of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen or halogen bonds. In the case of the target molecule, RDG plots would likely reveal van der Waals interactions between the phenyl rings and potential intramolecular C-H···π or C-H···Br interactions, in addition to any intermolecular halogen bonding. These interactions can influence the crystal packing of the compound in the solid state.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated chemical shifts for Benzenamine, 2-bromo-N-(diphenylmethylene)- would be compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain the final predicted spectrum. The presence of the bromine atom and the anisotropic effects of the aromatic rings would have a discernible impact on the chemical shifts of nearby protons and carbon atoms.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For the target molecule, the main absorption bands in the UV-Vis spectrum would likely correspond to π→π* transitions within the aromatic systems and n→π* transitions involving the nitrogen lone pair of the imine group. The calculated maximum absorption wavelength (λmax) can be correlated with experimental data to validate the computational model.

Table 3: Hypothetical Predicted Spectroscopic Data for Benzenamine, 2-bromo-N-(diphenylmethylene)-

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (proton ortho to Br) | 7.5 - 7.8 ppm |

| 13C NMR Chemical Shift (carbon bonded to Br) | 115 - 120 ppm |

| UV-Vis λmax (π→π) | 280 - 320 nm |

| UV-Vis λmax (n→π) | 340 - 380 nm |

Note: These values are estimations based on typical ranges for similar chemical structures.

Quantum Chemical Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energy barriers. For reactions involving Benzenamine, 2-bromo-N-(diphenylmethylene)-, such as its hydrolysis to 2-bromoaniline and benzophenone (B1666685), computational methods can map out the entire reaction pathway.

These calculations can provide insights into the reactivity of the imine bond and how it is influenced by the 2-bromo substituent. For example, the electronic effect of the bromine atom could influence the susceptibility of the imine carbon to nucleophilic attack, thereby altering the rate of hydrolysis compared to the unsubstituted analogue. Such studies are vital for understanding the stability and reactivity of the compound.

Synthetic Utility and Role As a Key Building Block in Complex Organic Synthesis

Strategies for the Construction of Diverse Nitrogen-Containing Heterocyclic Architectures

The presence of the ortho-bromo substituent and the protected amine functionality makes Benzenamine, 2-bromo-N-(diphenylmethylene)- an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic architectures. Various transition-metal-catalyzed intramolecular cyclization strategies have been successfully employed to construct complex polycyclic systems.

One prominent application is in the synthesis of carbazoles . Palladium-catalyzed intramolecular C-H functionalization and C-N bond formation of biaryl amine derivatives can lead to the formation of the carbazole (B46965) core. While direct examples using Benzenamine, 2-bromo-N-(diphenylmethylene)- are not extensively detailed in readily available literature, the strategy often involves the initial formation of a biaryl system via a Suzuki or similar cross-coupling reaction at the bromine position, followed by a palladium-catalyzed cyclization to furnish the carbazole skeleton. The N-(diphenylmethylene) group can serve as a protecting group during the initial cross-coupling step and can be removed in a subsequent step to yield the N-H carbazole.

Similarly, this compound is a precursor for the synthesis of phenanthridines . The synthesis can be envisioned through a multi-step sequence involving a Suzuki coupling to introduce an aryl or vinyl group at the bromine position, followed by a cyclization reaction. Photochemically-mediated cyclizations of related biphenyl-2-carbaldehyde oximes have been shown to afford phenanthridines, highlighting the potential for diverse cyclization strategies.

Furthermore, the synthesis of acridones , another important class of nitrogen-containing heterocycles, can be approached using precursors derived from 2-bromoanilines. The general strategy involves the condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization. Benzenamine, 2-bromo-N-(diphenylmethylene)- can be hydrolyzed to 2-bromoaniline (B46623), which can then participate in such condensation reactions.

The following table summarizes some of the heterocyclic architectures that can be synthesized from precursors derived from Benzenamine, 2-bromo-N-(diphenylmethylene)-.

| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |

| Carbazoles | Suzuki coupling followed by intramolecular C-H amination | Palladium-catalyzed cyclization |

| Phenanthridines | Suzuki coupling followed by cyclization | Palladium-catalyzed coupling, Photochemical cyclization |

| Acridones | Hydrolysis and condensation with o-halobenzoic acid followed by cyclization | Ullmann condensation, Acid-catalyzed cyclization |

Formation of Highly Functionalized Aromatic Amine Derivatives via N-(Diphenylmethylene) Imine Intermediates

The N-(diphenylmethylene) group in Benzenamine, 2-bromo-N-(diphenylmethylene)- serves as an effective protecting group for the primary amine functionality. This protection is crucial for carrying out various transformations on the aromatic ring or at the bromine substituent without undesired side reactions involving the amino group. The imine can be readily cleaved under acidic conditions to regenerate the free amine, making it a valuable tool in multi-step synthesis.

This protecting group strategy allows for the synthesis of a wide range of highly functionalized aromatic amine derivatives. For instance, the bromine atom can be subjected to various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon bonds. Subsequent deprotection of the N-(diphenylmethylene) group then affords the corresponding functionalized 2-amino biaryls, stilbenes, or tolanes. These products are themselves valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and materials.

The hydrolysis of the N-(diphenylmethylene) group is typically achieved by treatment with a mild acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent like aqueous methanol (B129727) or dioxane. The reaction proceeds via the formation of a hemiaminal intermediate, which then breaks down to yield the primary amine and benzophenone (B1666685).

The table below illustrates the utility of the N-(diphenylmethylene) group as a protecting group in the synthesis of functionalized anilines.

| Starting Material | Reaction at Bromine Position | Deprotection Condition | Final Product |

| Benzenamine, 2-bromo-N-(diphenylmethylene)- | Suzuki Coupling with Arylboronic Acid | Mild Acid (e.g., HCl) | 2-Amino-biphenyl derivative |

| Benzenamine, 2-bromo-N-(diphenylmethylene)- | Heck Coupling with Alkene | Mild Acid (e.g., TFA) | 2-Amino-stilbene derivative |

| Benzenamine, 2-bromo-N-(diphenylmethylene)- | Sonogashira Coupling with Alkyne | Mild Acid (e.g., HCl) | 2-Amino-tolane derivative |

Development of Enantioselective and Diastereoselective Synthetic Pathways

The imine functionality in Benzenamine, 2-bromo-N-(diphenylmethylene)- and related N-(diphenylmethylene)anilines can be a key element in the development of enantioselective and diastereoselective synthetic pathways. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions involving the imine group or adjacent functionalities.

While specific examples utilizing Benzenamine, 2-bromo-N-(diphenylmethylene)- in stereoselective reactions are not widely reported, the general principles of asymmetric synthesis involving imines are well-established. For instance, the addition of nucleophiles to the C=N bond of chiral N-sulfinylimines, which can be derived from the corresponding anilines, is a powerful method for the asymmetric synthesis of amines. Similarly, chiral catalysts can be used to promote enantioselective additions to achiral imines.

The diastereoselective addition of organometallic reagents to imines bearing a chiral auxiliary on the nitrogen atom is another common strategy. The chiral auxiliary directs the approach of the nucleophile to one face of the imine, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched amine.

Although direct applications with the title compound are yet to be broadly documented, its structure provides a platform for such stereoselective transformations. The development of chiral ligands or catalysts that can effectively interact with the imine and the bromo-substituted aromatic ring could enable a range of enantioselective and diastereoselective reactions, leading to valuable chiral building blocks.

Applications in Multicomponent Reactions Incorporating Imine Functionality

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient tools in organic synthesis. Imines are frequently employed as key components in various MCRs, such as the Ugi and Passerini reactions.

Benzenamine, 2-bromo-N-(diphenylmethylene)-, as a pre-formed imine, has the potential to participate in such MCRs. In a hypothetical Ugi-type reaction, the imine could react with a carboxylic acid, an isocyanide, and a fourth component to generate complex, highly functionalized products. The presence of the bromo substituent would offer a handle for further synthetic modifications on the resulting MCR adduct.

Similarly, in a Passerini-type reaction, the imine could react with a carboxylic acid and an isocyanide to form an α-acyloxy amide derivative. The versatility of MCRs allows for the rapid generation of molecular diversity from simple starting materials, and the incorporation of Benzenamine, 2-bromo-N-(diphenylmethylene)- into such reaction schemes would provide access to a novel class of complex molecules with potential applications in medicinal chemistry and materials science.

While specific examples of multicomponent reactions involving Benzenamine, 2-bromo-N-(diphenylmethylene)- are not yet prevalent in the literature, its structural features make it a promising candidate for exploration in this area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.